molecular formula C9H16N2 B13283927 3,5-Dimethyl-1-butylpyrazole CAS No. 2655-37-0

3,5-Dimethyl-1-butylpyrazole

Cat. No.: B13283927
CAS No.: 2655-37-0
M. Wt: 152.24 g/mol
InChI Key: CHDNZIRREFRIJW-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C9H16N2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require mild conditions and can be carried out in a one-pot procedure, making them efficient and convenient for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for 1-Butyl-3,5-dimethyl-1H-pyrazole are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial production often involves optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow synthesis and employing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with tailored properties for specific applications in chemistry, biology, and industry .

Properties

CAS No.

2655-37-0

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-butyl-3,5-dimethylpyrazole

InChI

InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3

InChI Key

CHDNZIRREFRIJW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)C)C

Origin of Product

United States

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